molecular formula C8H16ClNO3 B1523420 Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride CAS No. 303037-37-8

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride

Cat. No.: B1523420
CAS No.: 303037-37-8
M. Wt: 209.67 g/mol
InChI Key: HWHFOYAIHYKHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminotetrahydro-2H-pyran-4-yl with methyl acetoacetate under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a precursor for bioactive molecules or as a tool in biochemical studies.

  • Industry: The compound can be utilized in the production of various chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 2-(4-aminopiperidin-4-yl)acetate hydrochloride

  • Methyl 2-(4-aminomethyltetrahydro-2H-pyran-4-yl)acetate hydrochloride

  • Methyl 2-(4-aminomethylpiperidin-4-yl)acetate hydrochloride

These compounds share structural similarities but may differ in their chemical properties and applications

Properties

IUPAC Name

methyl 2-(4-aminooxan-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHFOYAIHYKHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303037-37-8
Record name (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.